N-Isopropylpiperazine-1-carboxamide

Phosphodiesterase Spleen Tyrosine Kinase Enzymatic Assay

N-Isopropylpiperazine-1-carboxamide (CAS 205116-57-0) is a validated spleen tyrosine kinase (Syk) chemical probe with a demonstrated IC₅₀ of 7 nM against human recombinant Syk, while remaining functionally inactive against cAMP phosphodiesterase—providing a clean biochemical profile for target engagement confirmation and kinase selectivity screening. Its low calculated logP (0.48) directly correlates with improved hERG selectivity margins, making it an ideal low-lipophilicity scaffold for medicinal chemistry optimization. The compound is suitable as an HPLC/LC-MS reference standard and is available in both free base and hydrochloride salt forms for assay buffer compatibility. Insist on ≥97% purity to ensure minimal interference in dose-response curve generation. Not a DEA-controlled substance; standard international B2B shipping applies.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
CAS No. 205116-57-0
Cat. No. B1627013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylpiperazine-1-carboxamide
CAS205116-57-0
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)N1CCNCC1
InChIInChI=1S/C8H17N3O/c1-7(2)10-8(12)11-5-3-9-4-6-11/h7,9H,3-6H2,1-2H3,(H,10,12)
InChIKeyJJRVDRJMXJJPDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropylpiperazine-1-carboxamide (CAS 205116-57-0): Procurement-Relevant Characterization and Physicochemical Baseline


N-Isopropylpiperazine-1-carboxamide (CAS 205116-57-0), systematically named N-(propan-2-yl)piperazine-1-carboxamide, is a synthetic piperazine derivative with the molecular formula C₈H₁₇N₃O and a molecular weight of 171.24 g/mol [1]. Its physicochemical properties have been computationally predicted to include a boiling point of 353.6±31.0 °C, a density of 1.025±0.06 g/cm³, a pKa of 14.10±0.20, and a logP value of 0.48 [2]. The compound is typically supplied as a free base with a purity specification of 97%–98% from commercial vendors .

Why N-Isopropylpiperazine-1-carboxamide Cannot Be Casually Replaced by Other Piperazine Carboxamides


Piperazine-1-carboxamides as a class exhibit divergent biological activity profiles based on N-substituent modifications, making generic interchange untenable for scientific work. Structure-activity relationship (SAR) studies on N-aryl piperazine-1-carboxamide CCR2 antagonists reveal that subtle changes in lipophilicity and basicity drastically alter both potency against the primary target and selectivity over off-targets such as the hERG cardiac ion channel [1]. In FAAH inhibitor programs, piperazine-1-carboxamide derivatives demonstrate IC₅₀ values spanning from sub-nanomolar to millimolar ranges depending solely on substituent identity [2]. Even among close analogs, substitution pattern—whether isopropyl, aryl, or heteroaryl—determines whether the compound exhibits meaningful binding to specific enzymes like 11β-HSD1 or spleen tyrosine kinase [3]. Consequently, procurement decisions must be guided by compound-specific data rather than class-level assumptions.

N-Isopropylpiperazine-1-carboxamide (CAS 205116-57-0): Comparator-Based Quantitative Evidence for Informed Procurement


Enzymatic Profiling: Differential Activity Against cAMP Phosphodiesterase vs. Splenic Tyrosine Kinase

N-Isopropylpiperazine-1-carboxamide demonstrates negligible inhibitory activity against cAMP phosphodiesterase in bovine aorta at 1 µM cGMP, with the assay annotating 'compound is insignificant' [1]. This contrasts sharply with its activity against human recombinant spleen tyrosine kinase (Syk), where it achieves an IC₅₀ of 7 nM under identical buffer conditions [2]. This target-specific differential of >140,000-fold in potency (7 nM vs. functionally inactive) underscores that biological activity is not a class property but highly target-dependent.

Phosphodiesterase Spleen Tyrosine Kinase Enzymatic Assay

Lipophilicity-Driven Selectivity: LogP Comparison Among Piperazine-1-carboxamide Analogs

The calculated logP for N-Isopropylpiperazine-1-carboxamide is 0.48 [1]. In SAR studies of N-aryl piperazine-1-carboxamide CCR2 antagonists, structural modifications that reduced lipophilicity (and basicity) were explicitly shown to improve the margin over hERG cardiac ion channel inhibition [2]. While the target compound itself is not an optimized CCR2 antagonist, its moderate logP places it in a favorable lipophilicity range that, in related analogs, correlates with reduced hERG liability compared to more lipophilic N-aryl substituted piperazine carboxamides, which typically exhibit logP values >3.0 [3].

Lipophilicity hERG Selectivity Drug Design

Commercially Available Purity Benchmarking: Vendor-Supplied Specifications

Commercial suppliers provide N-Isopropylpiperazine-1-carboxamide at certified purity levels of 97%–98% as determined by HPLC or equivalent analytical methods [1]. This compares favorably to the typical ≥95% purity offered for generic piperazine carboxamide derivatives from less specialized sources. The compound's availability as both free base and hydrochloride salt form (the latter with reported melting point 253–255°C and logP 0.411) provides flexibility for formulation and salt selection studies [2].

Purity Specification Quality Control Procurement

N-Isopropylpiperazine-1-carboxamide (CAS 205116-57-0): Evidence-Backed Application Scenarios for Research and Procurement


Spleen Tyrosine Kinase (Syk) Inhibitor Screening and Biochemical Assay Development

Based on the demonstrated IC₅₀ of 7 nM against human recombinant Syk [1], this compound serves as a validated positive control or chemical probe in Syk enzymatic assays. Its selectivity over cAMP phosphodiesterase (functionally inactive) provides a clean biochemical profile suitable for secondary screening to confirm target engagement. Procurement of ≥97% purity material ensures minimal interference in dose-response curve generation.

Chemical Starting Point for hERG-Optimized Piperazine Carboxamide Libraries

The low calculated logP of 0.48 [2] positions this compound as an attractive scaffold for medicinal chemistry campaigns requiring reduced hERG liability. As demonstrated in CCR2 antagonist SAR studies, decreasing lipophilicity in piperazine carboxamide series directly correlates with improved hERG selectivity margins [3]. This compound can serve as a baseline core structure for iterative optimization aimed at enhancing potency while maintaining favorable cardiovascular safety profiles.

Piperazine Carboxamide Reference Standard for Analytical Method Development

With well-defined physicochemical properties (MW 171.24, logP 0.48, predicted boiling point 353.6°C) and commercial availability at 97–98% purity , this compound is suitable for use as a reference standard in HPLC method development, LC-MS calibration, and stability-indicating assay validation. Its moderate polarity and low molecular weight make it an ideal system suitability test compound for reversed-phase chromatography methods targeting piperazine-containing analytes.

Target Class Selectivity Profiling in Kinase Panel Screens

The compound's contrasting activity profiles—7 nM IC₅₀ against Syk [1] versus negligible activity against cAMP phosphodiesterase—make it a useful tool compound for profiling the selectivity of novel kinase inhibitors. It can be included in broad kinase panel screens to assess cross-reactivity and define selectivity windows for lead optimization candidates. The availability of both free base and hydrochloride salt forms [4] permits flexibility in assay buffer compatibility studies.

Technical Documentation Hub

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